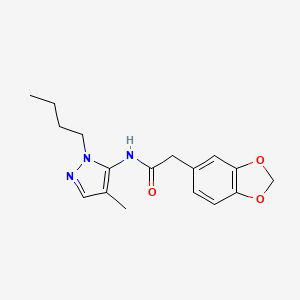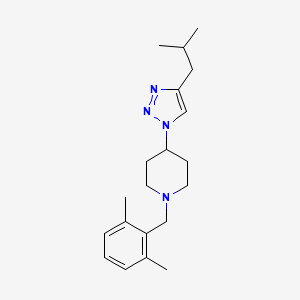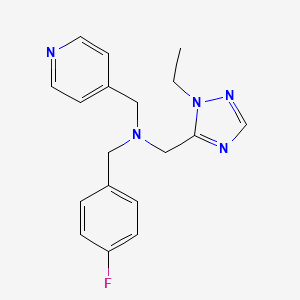![molecular formula C21H31N3O2 B5902976 1-{3-[4-(4-methoxybutyl)piperazin-1-yl]-3-oxopropyl}-2-methyl-1H-indole](/img/structure/B5902976.png)
1-{3-[4-(4-methoxybutyl)piperazin-1-yl]-3-oxopropyl}-2-methyl-1H-indole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-{3-[4-(4-methoxybutyl)piperazin-1-yl]-3-oxopropyl}-2-methyl-1H-indole is a synthetic compound that belongs to the family of indole-based drugs. It is commonly known as MBPI and has been studied extensively for its potential use in scientific research. This compound has shown promising results in various studies, and its unique properties make it an excellent candidate for future research.
Mecanismo De Acción
The mechanism of action of MBPI is not fully understood. However, it is believed to work by modulating various signaling pathways in the body. It has been shown to inhibit the activity of certain enzymes and proteins that are involved in inflammation and oxidative stress. MBPI has also been shown to activate certain receptors in the brain, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects:
MBPI has been shown to have a wide range of biochemical and physiological effects. It has been shown to reduce inflammation, oxidative stress, and cell death in various cell types. MBPI has also been shown to improve cognitive function and memory in animal models of Alzheimer's disease. Additionally, MBPI has been shown to inhibit the growth and proliferation of cancer cells in vitro.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
MBPI has several advantages for use in laboratory experiments. It is a highly stable compound that can be easily synthesized and purified. MBPI is also relatively inexpensive compared to other similar compounds. However, there are some limitations to its use in laboratory experiments. MBPI has a relatively short half-life, which may limit its effectiveness in certain experiments. Additionally, MBPI may have off-target effects that could complicate data interpretation.
Direcciones Futuras
There are several future directions for research on MBPI. One area of interest is its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Another area of interest is its potential use in the treatment of cancer. Further research is also needed to fully understand the mechanism of action of MBPI and to identify any potential off-target effects. Overall, MBPI is a promising compound that has the potential to be used in a wide range of scientific research applications.
Métodos De Síntesis
The synthesis of MBPI involves a series of chemical reactions that are carried out in a laboratory setting. The process starts with the reaction between 4-(4-methoxybutyl)piperazine and 3-bromo-1-(2-methyl-1H-indol-3-yl)propan-1-one. The resulting product is then purified and treated with a reducing agent to obtain the final product.
Aplicaciones Científicas De Investigación
MBPI has been extensively studied for its potential use in scientific research. It has been shown to have a wide range of biological activities, including anti-inflammatory, antioxidant, and neuroprotective effects. MBPI has also been studied for its potential use in the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease.
Propiedades
IUPAC Name |
1-[4-(4-methoxybutyl)piperazin-1-yl]-3-(2-methylindol-1-yl)propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H31N3O2/c1-18-17-19-7-3-4-8-20(19)24(18)11-9-21(25)23-14-12-22(13-15-23)10-5-6-16-26-2/h3-4,7-8,17H,5-6,9-16H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDTPKVQCWQRPIO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=CC=CC=C2N1CCC(=O)N3CCN(CC3)CCCCOC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H31N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[4-(5-methyl-1-propyl-1H-pyrazol-4-yl)pyrimidin-2-yl]-1-phenylpiperazin-2-one](/img/structure/B5902908.png)
![N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-N'-(2-isopropylphenyl)-N-(2-methoxyethyl)succinamide](/img/structure/B5902911.png)
![N-[(1-allyl-3-methyl-1H-pyrazol-4-yl)methyl]-1-(1-methyl-1H-imidazol-2-yl)butan-1-amine](/img/structure/B5902917.png)

![1-[(1-allyl-5-methyl-1H-pyrazol-4-yl)methyl]-4-[(4-phenyl-4H-1,2,4-triazol-3-yl)methyl]piperidine](/img/structure/B5902933.png)
![4-{[(2-furylmethyl)(3-thienylmethyl)amino]methyl}-N-methylbenzenesulfonamide](/img/structure/B5902943.png)
![1-(2-amino-2-oxoethyl)-N-ethyl-N-[(5-isobutyl-1,2,4-oxadiazol-3-yl)methyl]piperidine-3-carboxamide](/img/structure/B5902951.png)
![N-[2-(3-methoxyphenyl)ethyl]-3-(1,2-oxazinan-2-yl)propanamide](/img/structure/B5902955.png)

![3-[benzyl(2-methylthieno[2,3-d]pyrimidin-4-yl)amino]propanamide](/img/structure/B5902985.png)
![2-chloro-3-({(2-hydroxyethyl)[4-(methylthio)benzyl]amino}methyl)-6-methoxyphenol](/img/structure/B5902990.png)

![3-[(2-methylprop-2-en-1-yl)oxy]-N-(2-morpholin-4-ylethyl)benzamide](/img/structure/B5903007.png)
![N-{2-[(4-chlorophenyl)thio]ethyl}-N-(2-hydroxyethyl)tetrahydro-2H-pyran-4-carboxamide](/img/structure/B5903014.png)